molecular formula C15H10ClFN2O B5775801 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole CAS No. 6180-87-6

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5775801
CAS No.: 6180-87-6
M. Wt: 288.70 g/mol
InChI Key: GIODTZYNSHHFKU-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chloro-6-fluorobenzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable precursor to form the desired oxadiazole ring. One common method involves the use of hydrazine derivatives and carboxylic acids under specific reaction conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl alcohol
  • 2-chloro-6-fluorobenzylamine

Uniqueness

3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the 2-chloro-6-fluorobenzyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-12-7-4-8-13(17)11(12)9-14-18-15(20-19-14)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIODTZYNSHHFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358029
Record name 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-87-6
Record name 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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